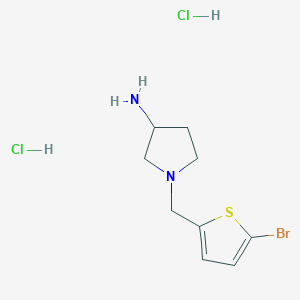

1-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-amine dihydrochloride

Description

1-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-amine dihydrochloride is a halogenated pyrrolidine derivative with a bromothiophene substituent. Its molecular formula is inferred as C₉H₁₄BrCl₂N₂S (free base: C₉H₁₄BrN₂S + 2HCl), with an approximate molecular weight of 333.5 g/mol. The compound features a pyrrolidin-3-amine core modified by a 5-bromothiophen-2-ylmethyl group, which introduces steric bulk and electronic heterogeneity due to the sulfur-containing aromatic ring and bromine atom. The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical research applications.

Properties

IUPAC Name |

1-[(5-bromothiophen-2-yl)methyl]pyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2S.2ClH/c10-9-2-1-8(13-9)6-12-4-3-7(11)5-12;;/h1-2,7H,3-6,11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZQZVPWBVIUDBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)CC2=CC=C(S2)Br.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrCl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Free Base

- Starting Materials: 5-Bromothiophene-2-carboxaldehyde and pyrrolidin-3-amine.

- Reaction: The amine group of pyrrolidin-3-amine reacts with the aldehyde functionality of 5-bromothiophene-2-carboxaldehyde to form the corresponding Schiff base or imine intermediate.

- Reduction: The imine is subsequently reduced, typically using a mild reducing agent such as sodium borohydride or catalytic hydrogenation, to yield the secondary amine 1-((5-bromothiophen-2-yl)methyl)pyrrolidin-3-amine.

Salt Formation (Dihydrochloride)

- Procedure: The free base is dissolved in anhydrous ethyl acetate, and dry hydrogen chloride gas is bubbled through the solution continuously for about 2 hours.

- Outcome: This process leads to the formation of the dihydrochloride salt, precipitating out as a solid.

- Isolation: The precipitate is collected by filtration, and the solid is washed sequentially with anhydrous ethyl acetate and ether to purify the product.

- Yield: This method achieves a high yield of approximately 95% for the dihydrochloride salt.

| Step | Conditions | Details | Yield |

|---|---|---|---|

| Salt formation | Dry HCl gas in anhydrous ethyl acetate | Reactant dissolved in 150 mL ethyl acetate; HCl gas bubbled for 2 hours; precipitate formed | 95% |

| Washing | Anhydrous ethyl acetate and ether | Three washes each with 50 mL solvents to purify the precipitate | — |

Characterization and Purity Monitoring

- Analytical Techniques: Thin-layer chromatography (TLC) on silica gel plates is used to monitor reaction progress and purity.

- Spectroscopy:

- ^1H and ^13C Nuclear Magnetic Resonance (NMR) spectroscopy in DMSO-d6 solvent confirm the structure.

- Fourier-transform infrared spectroscopy (FT-IR) with KBr pellets identifies characteristic functional groups.

- Mass spectrometry (MS) with electrospray ionization (ESI) confirms molecular weight.

- Physical Properties: Melting point determination provides additional purity confirmation.

Summary Table of Preparation Parameters

| Parameter | Description |

|---|---|

| Starting materials | 5-Bromothiophene-2-carboxaldehyde, pyrrolidin-3-amine |

| Key reaction type | Reductive amination (imine formation followed by reduction) |

| Salt formation conditions | Dry hydrogen chloride gas, anhydrous ethyl acetate, 2 hours |

| Purification | Washing with anhydrous ethyl acetate and ether |

| Yield | Approximately 95% |

| Characterization methods | TLC, ^1H and ^13C NMR, FT-IR, MS, melting point |

Research Findings and Notes

- The dihydrochloride salt form significantly improves the compound's solubility and stability, which is critical for pharmaceutical and research applications.

- The synthetic approach is straightforward, scalable, and yields a high-purity product suitable for further biological evaluation or chemical modification.

- No significant side reactions or impurities are reported under the described conditions, indicating the robustness of the method.

- Alternative coupling strategies involving reagents like HATU are more relevant for complex derivatives but may inform future modifications or analog syntheses.

Chemical Reactions Analysis

Types of Reactions

1-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-amine dihydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophene derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with aryl or vinyl boronic acids.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are commonly used.

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are used.

Major Products Formed

Substitution: Formation of various substituted thiophene derivatives.

Oxidation: Formation of thiophene sulfoxides or sulfones.

Reduction: Formation of dihydrothiophene derivatives.

Coupling: Formation of biaryl or aryl-vinyl compounds.

Scientific Research Applications

Antidepressant and Anxiolytic Activities

Recent studies have indicated that compounds with similar structures to 1-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-amine exhibit significant antidepressant and anxiolytic properties. The presence of the bromothiophene moiety is believed to enhance the interaction with serotonin receptors, making it a candidate for further investigation in treating mood disorders .

Neuroprotective Effects

Research has shown that the compound may possess neuroprotective effects, potentially useful in conditions such as Alzheimer's disease. The mechanism is thought to involve modulation of neurotransmitter systems and reduction of oxidative stress within neuronal cells .

Organic Electronics

The bromothiophene derivative has been explored as a building block for organic semiconductors. Its ability to form π-stacking interactions makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Conductive Polymers

Incorporating this compound into conductive polymers can enhance their electrical properties, making them suitable for applications in flexible electronics and sensors .

Potential Anticancer Activity

Preliminary studies suggest that derivatives of this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. The specific mechanisms are under investigation, but they may involve the inhibition of cell proliferation pathways .

Drug Delivery Systems

The compound's unique structure allows it to be utilized in drug delivery systems, particularly for targeted therapies. Its ability to cross the blood-brain barrier makes it a candidate for delivering therapeutics directly to the central nervous system .

Study 1: Antidepressant Activity

A study conducted by Al-Omary et al. (2016) investigated the antidepressant-like effects of similar pyrrolidine derivatives in animal models. The results indicated a significant reduction in depressive behaviors, suggesting that modifications to the pyrrolidine structure could enhance efficacy .

Study 2: Organic Electronics Application

Research published in the Journal of Materials Science demonstrated that incorporating bromothiophene derivatives into polymer matrices improved charge mobility and stability, paving the way for their use in next-generation electronic devices .

Biological Activity

Introduction

1-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-amine dihydrochloride, also known as (3R)-1-[(5-bromothiophen-2-yl)methyl]pyrrolidin-3-amine, is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and therapeutic implications based on available research.

Chemical Properties

- Molecular Formula: C9H13BrN2S

- Molecular Weight: 261.18 g/mol

- CAS Number: [71463706]

Biological Activity Overview

-

Antiviral Activity

- Recent studies have indicated that compounds with similar structures exhibit significant antiviral properties, particularly against RNA viruses. For instance, derivatives of pyrrolidinyl compounds have shown efficacy in inhibiting viral RNA synthesis by blocking RNA polymerase II, which is crucial for viral replication .

-

Anticancer Potential

- Research has highlighted the potential of pyrrolidine derivatives in cancer therapy. Compounds like (3R)-1-[(5-bromothiophen-2-yl)methyl]pyrrolidin-3-amine have been evaluated for their ability to induce apoptosis in various cancer cell lines. Mechanistic studies suggest that these compounds may inhibit key signaling pathways involved in cell proliferation and survival .

- Anti-inflammatory Effects

The biological activities of 1-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-amine dihydrochloride are attributed to several mechanisms:

- Receptor Modulation: The compound may interact with various receptors involved in inflammation and cancer progression, potentially leading to altered signaling pathways.

- Enzyme Inhibition: Inhibition of enzymes such as lipoxygenases (LOX) and cyclooxygenases (COX) has been observed with structurally related compounds, suggesting a similar action for this compound .

Data Tables

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| Antiviral | Inhibition of RNA polymerase II | |

| Anticancer | Induction of apoptosis | |

| Anti-inflammatory | Inhibition of COX and LOX |

Case Studies

-

Antiviral Efficacy

- A study demonstrated that a related pyrrolidine compound significantly reduced viral load in infected cell cultures, showcasing its potential as an antiviral agent against specific RNA viruses.

-

Cancer Cell Apoptosis

- In vitro experiments revealed that treatment with 1-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-amine led to a marked decrease in viability of glioma cells through AMPK-independent pathways, highlighting its potential as an anti-glioma agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural analogs, emphasizing substituent variations and molecular characteristics:

Key Observations:

Substituent Diversity: The bromothiophene group in the target compound introduces a sulfur-containing heteroaromatic ring, which may enhance metabolic stability compared to benzene derivatives (e.g., nitrobenzyl or chlorobenzyl groups) . Chlorobenzyl () and bromopyridinyl () groups offer halogen-based reactivity for further functionalization (e.g., cross-coupling reactions).

Molecular Weight and Solubility :

- The target compound (~333.5 g/mol) is moderately larger than analogs like the nitrobenzyl derivative (294.18 g/mol) but smaller than trifluoromethylbenzyl derivatives (~300.16 g/mol).

- Dihydrochloride salts universally improve water solubility, critical for bioavailability in drug development.

Q & A

What are the key considerations for designing an experimental protocol to assess the stability of 1-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-amine dihydrochloride under varying environmental conditions?

Answer:

A robust experimental design should adopt a split-split plot framework to evaluate interactions between variables such as temperature, pH, and light exposure. For example, randomized blocks can be used to test stability under controlled lab conditions (e.g., 25°C vs. 40°C), while subplots might represent pH gradients (e.g., pH 3–9) and sub-subplots simulate UV light exposure durations (0–72 hours). Replicates (n ≥ 4) ensure statistical validity, and analytical methods like HPLC or LC-MS should quantify degradation products .

How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

Answer:

Discrepancies in solubility data often arise from methodological inconsistencies. A systematic approach involves:

Standardizing solvent purity (e.g., HPLC-grade vs. technical-grade solvents).

Controlling temperature (±0.1°C) during solubility measurements.

Validating saturation points via gravimetric analysis or UV-Vis spectroscopy.

For polar aprotic solvents like DMSO, solubility may vary due to hygroscopicity; thus, pre-drying solvents and reporting water content (<50 ppm) is critical .

What advanced techniques are recommended for characterizing the compound’s interaction with biological targets (e.g., receptors or enzymes)?

Answer:

Beyond basic binding assays (e.g., SPR or ITC), advanced methods include:

- Molecular Dynamics (MD) Simulations to predict binding affinities and conformational changes.

- Cryo-EM or X-ray Crystallography for structural resolution of ligand-target complexes.

- Isothermal Titration Calorimetry (ITC) with entropy-enthalpy compensation analysis to dissect thermodynamic driving forces.

Prioritize orthogonal validation (e.g., combining SPR with fluorescence polarization) to minimize false positives .

How should researchers evaluate the environmental fate of this compound to address regulatory requirements?

Answer:

Follow the INCHEMBIOL framework to assess:

Physical-chemical properties : LogP, pKa, and hydrolysis half-life (e.g., OECD 111).

Biotic/abiotic degradation : Use OECD 301/307 guidelines for aerobic/anaerobic biodegradation.

Ecotoxicology : Test acute/chronic effects on model organisms (e.g., Daphnia magna or Danio rerio) at environmentally relevant concentrations (0.1–100 µg/L) .

What analytical workflows are optimal for detecting trace impurities in synthesized batches of this compound?

Answer:

HPLC-PDA/ELSD : Use C18 columns (3.5 µm particle size) with gradient elution (0.1% TFA in water/acetonitrile).

NMR Spectroscopy : ¹H/¹³C NMR with DEPT-135 to identify residual solvents or stereochemical impurities.

Mass Spectrometry : High-resolution Q-TOF for exact mass confirmation of impurities (<0.1% threshold) .

How can researchers mitigate risks associated with handling this compound in laboratory settings?

Answer:

- Engineering Controls : Use fume hoods and gloveboxes for weighing and synthesis.

- PPE : Nitrile gloves, lab coats, and safety goggles (ANSI Z87.1 standard).

- First Aid : Immediate decontamination with water for skin contact; administer O₂ if inhaled.

- Waste Disposal : Segregate halogenated waste (WGK 3) for incineration .

What strategies are effective for optimizing the synthesis yield of this compound?

Answer:

- Catalyst Screening : Test Pd/C, Ni, or Cu catalysts for bromothiophene coupling reactions.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution rates.

- Reaction Monitoring : In-situ FTIR or Raman spectroscopy to track intermediate formation.

Report yields relative to theoretical maximum and purity-adjusted values (e.g., 97% by HPLC) .

How should dose-response studies be structured to evaluate the compound’s pharmacological activity?

Answer:

- In vitro : Use 8–10 dose points (0.1 nM–100 µM) in triplicate, normalized to vehicle controls.

- In vivo : Apply OECD 425 guidelines for acute toxicity, with staggered dosing (e.g., 10, 50, 100 mg/kg).

- Data Analysis : Fit sigmoidal curves (Hill equation) to calculate EC₅₀/IC₅₀ and assess efficacy ceilings .

What computational tools are recommended for predicting the compound’s ADMET properties?

Answer:

- ADMET Predictor® : Simulates absorption (Caco-2 permeability), hepatic clearance, and plasma protein binding.

- SwissADME : Estimates bioavailability radar and drug-likeness (Lipinski’s Rule of Five).

- MetaCore™ : Maps potential off-target interactions using pathway enrichment analysis .

How can researchers address discrepancies in reported biological activity across cell lines or animal models?

Answer:

- Assay Validation : Use reference compounds (e.g., positive/negative controls) to confirm assay robustness.

- Strain/Line Authentication : Verify cell lines via STR profiling and animal models via genetic background checks.

- Meta-Analysis : Pool data from ≥3 independent studies to identify confounding variables (e.g., serum batch effects) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.